molecular formula C15H14FNO3S B2528815 4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide CAS No. 742118-95-2

4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B2528815
CAS No.: 742118-95-2
M. Wt: 307.34
InChI Key: YDVGJYFZJBEFKO-UHFFFAOYSA-N
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Description

4-Acetyl-N-(4-fluorobenzyl)benzenesulfonamide (molecular formula: C₁₅H₁₄FNO₃S, monoisotopic mass: 307.06784 Da ) is a benzenesulfonamide derivative featuring a 4-fluorobenzyl group attached to the sulfonamide nitrogen and an acetyl substituent at the para position of the benzene ring. This structure combines electron-withdrawing (acetyl) and hydrophobic (fluorobenzyl) moieties, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-acetyl-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-11(18)13-4-8-15(9-5-13)21(19,20)17-10-12-2-6-14(16)7-3-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGJYFZJBEFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzylamine with 4-acetylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the analgesic and antiallodynic effects of 4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide in murine models.

  • Mechanism of Action : Research indicates that this compound may exert its analgesic effects through serotonergic and opioidergic pathways. In a study involving mice, the compound demonstrated significant antinociceptive activity at doses of 20 and 40 mg/kg when administered orally. The analgesic effect was reversed by the administration of ondansetron (a serotonin antagonist) and naloxone (an opioid antagonist), suggesting involvement of these pathways in pain modulation .
  • Diabetic Neuropathic Pain : The compound was also effective in reversing diabetes-induced hyperalgesia and allodynia, conditions characterized by increased sensitivity to pain. Mice treated with this compound showed significant improvements in pain responses compared to untreated controls .

Effects on Behavioral Sensitization

Another significant application of this compound is its role in modulating nicotine-induced behavioral sensitization.

  • Experimental Findings : In a series of experiments, mice exposed to nicotine showed heightened locomotor activity, indicative of behavioral sensitization. However, administration of the compound at varying doses (20, 40, and 60 mg/kg) significantly attenuated this effect. Specifically, at a dose of 40 mg/kg, the compound reduced locomotion significantly compared to nicotine-treated groups .
  • Adenosine Modulation : The compound's ability to lower adenosine levels in the striatum further supports its potential as a therapeutic agent in addiction-related behaviors. This modulation could be crucial for developing treatments for substance use disorders .

Cardiovascular Implications

The cardiovascular effects of sulfonamide derivatives, including this compound, have been explored in various studies.

  • Perfusion Pressure Studies : Some studies suggest that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. While specific data on this compound is limited, related compounds have shown potential interactions with calcium channels that could lead to changes in cardiovascular dynamics .
  • Theoretical Models : Computational studies have indicated that these compounds may interact with biomolecules involved in blood pressure regulation. This opens avenues for further research into their cardiovascular applications and safety profiles .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of benzenesulfonamides are highly dependent on substituents at the sulfonamide nitrogen and the benzene ring. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Molecular Weight (Da) Key Properties/Activities References
4-Acetyl-N-(4-fluorobenzyl)benzenesulfonamide R1 = 4-fluorobenzyl; R2 = acetyl 307.07 Structural basis for cytotoxicity studies
4-Acetyl-N-(3-cyano-1H-indol-7-yl)benzenesulfonamide R1 = 3-cyanoindolyl; R2 = acetyl 339.07 Antitumor activity (cell-based profiling)
N-(4-Fluorobenzyl)-4-methyl-N-(p-tolyl)benzenesulfonamide R1 = 4-fluorobenzyl; R2 = methyl, p-tolyl Not reported NMR data confirms structural rigidity
4-(Diethylamino)methyl-N-(4-fluorobenzyl)-N-methylbenzenesulfonamide R1 = 4-fluorobenzyl; R2 = diethylamino methyl ~351.44 (estimated) 59% chemical purity; potential antimicrobial
N-(4-[3-(4-Nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide R1 = chalcone; R2 = sulfonamide ~384.38 (estimated) IC₅₀ = 26.0 µM (HEPG2 cells); RARα/β binding

Data Tables

Table 1: Cytotoxicity of Selected Sulfonamides

Compound Cell Line (IC₅₀, µM) Target Receptor Reference
4-Acetyl-N-(p-tolyl)benzenesulfonamide HEPG2 (35.8) N/A
Chalcone-sulfonamide hybrid (12) HEPG2 (26.0) RARα (−16.08 docking score)
Doxorubicin (reference) HEPG2 (3.3) DNA intercalation

Biological Activity

4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its molecular structure, characterized by the presence of an acetyl group and a fluorobenzyl moiety, suggests a diverse range of biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C15H14FNO3S
  • Molecular Weight: 307.34 g/mol

The compound is synthesized through the reaction of 4-fluorobenzylamine with 4-acetylbenzenesulfonyl chloride, typically under basic conditions using triethylamine or sodium hydroxide to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their functions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains:

CompoundMIC (mg/mL)Target Organism
4a6.67Pseudomonas aeruginosa
4d6.72Escherichia coli
4h6.63Staphylococcus aureus
4e6.28Aspergillus niger

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

In vivo studies have demonstrated that similar compounds can significantly reduce inflammation. For example, certain benzenesulfonamides have been shown to inhibit carrageenan-induced rat paw edema by up to 94% at varying concentrations . This highlights the potential of this compound in managing inflammatory conditions.

Antioxidant Activity

The antioxidant properties of sulfonamide derivatives have also been explored. Compounds exhibiting such activities contribute to cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • In Vivo Anti-inflammatory Study : A study involving the administration of benzenesulfonamides demonstrated a marked reduction in inflammation in rat models, suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : In vitro evaluations revealed that specific derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, indicating their broad-spectrum efficacy .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function, showcasing their potential as anticancer agents .

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